molecular formula C9H15N3S B15323919 1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine

1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine

Katalognummer: B15323919
Molekulargewicht: 197.30 g/mol
InChI-Schlüssel: DJSCVDSMRDUYHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine is a heterocyclic compound containing a thiazole ring and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 4-methylthiazole with appropriate pyrrolidine derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

    1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidine: Similar structure but lacks the amine group.

    4-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the pyrrolidine moiety.

    2-(4-Methyl-1,3-thiazol-5-yl)pyrrolidine: Similar structure but lacks the methyl group on the pyrrolidine ring.

Uniqueness: 1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine is unique due to the presence of both the thiazole and pyrrolidine rings, as well as the specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties .

Eigenschaften

Molekularformel

C9H15N3S

Molekulargewicht

197.30 g/mol

IUPAC-Name

1-methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine

InChI

InChI=1S/C9H15N3S/c1-6-9(13-5-11-6)8-7(10)3-4-12(8)2/h5,7-8H,3-4,10H2,1-2H3

InChI-Schlüssel

DJSCVDSMRDUYHU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=N1)C2C(CCN2C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.